2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromene-pyrrole-dione scaffold. Its structure includes a 2-chlorobenzyl group at position 2 and a 4-hydroxy-3-methoxyphenyl moiety at position 1 (Fig. 1).
Synthetic routes involve a multicomponent reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, enabling high functional group tolerance and scalability . This method has been applied to generate libraries of 223 derivatives, highlighting its versatility for structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C25H18ClNO5 |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18ClNO5/c1-31-20-12-14(10-11-18(20)28)22-21-23(29)16-7-3-5-9-19(16)32-24(21)25(30)27(22)13-15-6-2-4-8-17(15)26/h2-12,22,28H,13H2,1H3 |
InChI Key |
MMXNXEVHSGNTQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=CC=CC=C5C3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core dihydrochromeno-pyrrole-dione structure, followed by the introduction of the chlorobenzyl and hydroxy-methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxyphenyl derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the dihydrochromeno-pyrrole-dione core.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify and adapt it for various synthetic pathways.
Biology
- Antimicrobial Properties : Preliminary studies indicate that 2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits antimicrobial activity against various pathogens. Research has shown it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways, although further research is needed to elucidate the mechanisms involved.
Medicine
- Therapeutic Applications : The compound's potential therapeutic effects are being explored in treating various diseases. Its ability to interact with specific receptors or enzymes may lead to the development of new treatments for conditions such as cancer and infections.
Industry
- Material Development : In industrial applications, the compound could be used in the development of new materials with desirable chemical properties. Its unique structure may lend itself to innovations in polymer science or coatings.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory zones against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through standardized methods, revealing promising results comparable to established antibiotics.
Case Study 2: Anticancer Research
In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways, which are currently under investigation through flow cytometry and Western blot analyses.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Substituent Variations and Key Properties
*Yields vary with hydrazine equivalents (3–7 eq.) and solvent .
Key Findings:
The 4-hydroxy-3-methoxyphenyl moiety is conserved across derivatives for hydrogen-bonding interactions, critical for binding to targets like kinases or oxidoreductases .
Synthetic Flexibility :
- Brominated derivatives (e.g., 4-Br-phenyl) show higher yields (85%) due to improved reactivity in aryl aldehyde coupling .
- Pyrazole-fused derivatives (Table 1, row 4) are synthesized via hydrazine-mediated ring expansion, offering distinct electronic profiles for targeting ATP-binding pockets .
Divergent Applications: While the target compound and its chromeno-pyrrole-dione analogues are explored for therapeutic uses, structurally distinct pyrrole-diones (e.g., 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) are employed as pesticides, underscoring scaffold-dependent functionality .
Biological Activity
2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the chromeno[2,3-c]pyrrole class. This compound exhibits significant biological activity due to its unique structural features, including a chromeno ring fused with a pyrrole moiety and various functional groups such as chloro, hydroxy, and methoxy. This article explores the biological activity of this compound, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving cell membrane permeability.
Antioxidant Activity
Research indicates that compounds from the chromeno[2,3-c]pyrrole class exhibit notable antioxidant activity . Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. A study demonstrated that derivatives of chromeno[2,3-c]pyrrole showed significant scavenging activity against various free radicals .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. For instance, similar derivatives have been reported to have minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibacterial agents.
Anti-inflammatory Effects
In vitro studies have indicated that chromeno[2,3-c]pyrrole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. These effects are particularly relevant for conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
The compound has shown promise in anticancer research . Studies have reported that similar structures can induce apoptosis in cancer cells by modulating various signaling pathways involved in cell survival and proliferation . The ability to selectively target cancer cells while sparing normal cells is a significant advantage in cancer therapy.
Synthesis and Derivatives
The synthesis of this compound can be achieved through multicomponent reactions involving aldehydes and amines under mild conditions. This method allows for the generation of diverse derivatives with varying biological activities .
Case Studies
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what reaction conditions are critical for reproducibility?
The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (e.g., room temperature or gentle heating). Key parameters include solvent choice (e.g., ethanol, dioxane), stoichiometric ratios of reagents, and reaction time (typically 15–20 hours). Yields can exceed 70% when optimized, as demonstrated in libraries of 223 analogs .
Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation?
- X-ray diffraction (XRD) provides definitive crystal structure data, as shown for structurally related dihydrochromeno-pyrrole-diones (e.g., CCDC deposition number 1988019 for analogous compounds) .
- DFT calculations validate electronic properties and molecular geometry.
- NMR (¹H/¹³C) and IR spectroscopy confirm functional groups, such as the methoxy and chlorobenzyl moieties .
Advanced Research Questions
Q. How can computational modeling accelerate reaction optimization for this compound’s synthesis?
The ICReDD (Institute for Chemical Reaction Design and Discovery) framework integrates quantum chemical calculations and information science to predict reaction pathways. For example:
- Reaction path searches identify energetically favorable intermediates.
- Machine learning analyzes experimental data (e.g., solvent effects, substituent compatibility) to recommend optimal conditions (e.g., hydrazine hydrate equivalents, temperature) .
- Virtual simulations reduce trial-and-error experimentation, as demonstrated in the design of 1,2-dihydrochromeno-pyrrole-dione libraries .
Q. What strategies resolve contradictions in yield data when varying reaction parameters?
Discrepancies in yields (e.g., 40–85%) often arise from:
- Stoichiometric imbalances : Testing hydrazine hydrate equivalents (3–7 eq.) under controlled conditions (e.g., dry dioxane at 80°C) .
- Solvent polarity : Polar solvents (e.g., ethanol) may favor cyclization, while non-polar solvents stabilize intermediates.
- Validation : Replicate reactions with TLC monitoring and characterize byproducts via HPLC-MS to identify side reactions .
Q. How can substituent diversity in the dihydrochromeno-pyrrole-dione scaffold be exploited to study structure-activity relationships (SAR)?
- Library synthesis : Use 26 aryl aldehydes and 27 primary amines to introduce substituents at the benzyl and methoxyphenyl positions (Fig. 2 in ).
- Biological assays : Screen analogs for activity against targets (e.g., antimicrobial, anticancer) and correlate substituent effects (e.g., electron-withdrawing groups at the chlorobenzyl position enhance stability) .
- Data-driven SAR : Apply cheminformatics tools to cluster analogs by physicochemical properties (e.g., logP, polar surface area) .
Q. What methodologies enable efficient derivatization of this compound into bioactive analogs?
- Hydrazine-mediated cyclization : React the dihydrochromeno-pyrrole-dione core with hydrazine hydrate to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones , a scaffold with reported bioactivity .
- Post-synthetic modifications : Introduce halogenation or alkylation at the methoxy or hydroxy positions using electrophilic reagents .
Q. How can reactor design principles improve scalability for synthesizing this compound?
- Continuous-flow systems : Minimize exothermic risks during cyclization steps.
- Membrane separation : Purify intermediates via nanofiltration to reduce solvent waste (classified under CRDC RDF2050104) .
- Process control : Implement real-time monitoring (e.g., in-line FTIR) to adjust parameters like pH and temperature dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
